molecular formula C17H14BrN3O4S B2882920 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 897614-62-9

5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2882920
CAS No.: 897614-62-9
M. Wt: 436.28
InChI Key: KQDRHIRVZUQUFL-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, an ethylsulfonyl group, and a pyridazinyl moiety attached to a phenyl ring, which is further connected to a furan-2-carboxamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Moiety: The pyridazinyl group can be synthesized via a condensation reaction between a hydrazine derivative and a diketone or ketoester, followed by cyclization.

    Ethylsulfonyl Group Introduction: The ethylsulfonyl group is typically introduced through a sulfonation reaction using ethylsulfonyl chloride (EtSO₂Cl) in the presence of a base such as triethylamine (TEA).

    Amide Bond Formation: The final step involves coupling the brominated furan derivative with the pyridazinyl phenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: The bromine atom on the furan ring can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄), LiAlH₄, or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also be used in the design of inhibitors for specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the ethylsulfonyl group is particularly significant in enhancing the bioavailability and metabolic stability of these derivatives.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form strong hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom and the furan ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    5-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 5-bromo-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfonyl group enhances its solubility and metabolic stability, while the bromine atom allows for further functionalization through substitution reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties

Properties

IUPAC Name

5-bromo-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)16-9-6-13(20-21-16)11-4-3-5-12(10-11)19-17(22)14-7-8-15(18)25-14/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDRHIRVZUQUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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